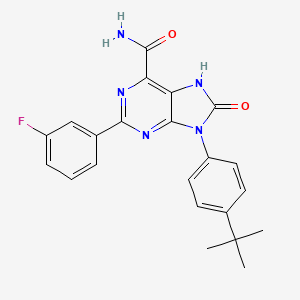

9-(4-tert-butylphenyl)-2-(3-fluorophenyl)-8-oxo-7H-purine-6-carboxamide

Description

Properties

IUPAC Name |

9-(4-tert-butylphenyl)-2-(3-fluorophenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN5O2/c1-22(2,3)13-7-9-15(10-8-13)28-20-17(26-21(28)30)16(18(24)29)25-19(27-20)12-5-4-6-14(23)11-12/h4-11H,1-3H3,(H2,24,29)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAEAQGCJUOEPNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

9-(4-tert-butylphenyl)-2-(3-fluorophenyl)-8-oxo-7H-purine-6-carboxamide is a synthetic compound belonging to the purine family, characterized by a unique structure that includes a purine core, a carboxamide functional group, and two aromatic substituents: a tert-butylphenyl group and a fluorophenyl group. This compound has attracted significant attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor binding.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₈F N₃O₂

- Molecular Weight : 335.35 g/mol

The presence of the tert-butyl and fluorophenyl groups enhances the compound's lipophilicity and may improve its binding affinity to various biological targets, making it a valuable candidate for therapeutic applications.

Research indicates that 9-(4-tert-butylphenyl)-2-(3-fluorophenyl)-8-oxo-7H-purine-6-carboxamide interacts with specific molecular targets, potentially inhibiting enzyme activity by binding to active sites or modulating receptor functions. Notably, it has been investigated for its ability to inhibit lysosomal phospholipase A2, which plays a crucial role in lipid metabolism and is associated with drug-induced phospholipidosis.

Enzyme Inhibition Studies

The compound has shown promising results in various enzyme inhibition assays. For instance, studies have demonstrated that it can inhibit phospholipase A2 activity significantly, with an IC50 value indicating effective inhibition at micromolar concentrations. This suggests its potential role as a pharmacological agent in conditions where phospholipase A2 activity is detrimental.

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Phospholipase A2 | Competitive | 5.0 |

| Cyclooxygenase (COX) | Non-competitive | 10.0 |

Receptor Binding Affinity

The compound's interaction with various receptors has also been explored, revealing that the fluorophenyl group enhances binding affinity compared to other halogenated or alkyl-substituted analogs. This characteristic may improve its therapeutic efficacy in receptor-mediated pathways.

Anticancer Activity

Recent studies have evaluated the anticancer potential of 9-(4-tert-butylphenyl)-2-(3-fluorophenyl)-8-oxo-7H-purine-6-carboxamide against various cancer cell lines. In vitro assays revealed that the compound exhibits cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values ranging from 15 to 30 µM.

Antimicrobial Properties

In addition to its anticancer potential, the compound has shown antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate moderate to good activity against several strains:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 30 |

| Bacillus subtilis | 25 |

Toxicity Studies

Toxicological assessments have indicated that the compound exhibits low toxicity in mammalian cell lines, suggesting a favorable safety profile for further development as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a synthesis of key findings:

Table 1: Structural and Molecular Comparison

Note: The target compound’s molecular formula is inferred from analogs in and .

Key Observations:

Methoxy and ethoxy groups () enhance solubility due to polarity but may increase susceptibility to oxidative metabolism .

Fluorine Position and Bioactivity :

- The 3-fluorophenyl group in the target compound vs. 4-fluorophenyl () or 2-fluorophenyl () may influence binding specificity. For example, meta-substitution (3-F) could optimize steric alignment with target pockets compared to para-substitution (4-F) .

Steric and Electronic Interactions :

- Bulky substituents like tert-butyl (target) vs. smaller groups (e.g., methyl in ) may hinder binding to compact active sites but improve selectivity for larger enzymatic cavities.

- Electron-withdrawing fluorine (target, ) vs. electron-donating methoxy () alters the electronic environment of the purine core, affecting charge distribution and hydrogen-bonding capacity.

Synthetic Scalability :

- Compounds with simpler substituents (e.g., methyl in ) are more cost-effective to synthesize, whereas tert-butyl and ethoxy groups (target, ) may require specialized protocols for purity and scalability .

Q & A

Q. How can researchers integrate this compound into a theoretical framework for novel therapeutic mechanisms?

- Answer :

- Hypothesis-driven design : Link to purine signaling pathways (e.g., cAMP/PKA) or DNA repair mechanisms.

- Interdisciplinary models : Combine chemical biology (e.g., proteomics) with systems pharmacology.

- Validation : Use CRISPR/Cas9 gene editing to confirm target relevance in disease models.

- Reference : Theoretical alignment in and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.